Amidepsine B

Description

Discovery and Isolation from Fungal and Microbial Sources

Amidepsine B, along with a series of related compounds known as amidepsines, was first identified as a product of fungal metabolism. Researchers discovered these compounds in the fermentation broths of the fungal strains Humicola grisea FO-2942 and FO-5969, which were originally isolated from soil samples. kitasato-u.ac.jpnih.gov The isolation of this compound from the culture broth is a multi-step process involving solvent extraction, followed by various chromatographic techniques. These methods include silica (B1680970) gel column chromatography, ODS (octadecylsilane) column chromatography, and high-performance liquid chromatography (HPLC) to separate and purify the individual amidepsine compounds. nih.govjst.go.jp

The producing organism, Humicola sp., has been a source for other bioactive molecules as well, indicating its metabolic versatility. jst.go.jpscispace.com The isolation process itself often begins with extraction of the fungal broth with a solvent like ethyl acetate (B1210297). vjs.ac.vn The subsequent chromatographic steps are essential to separate this compound from other closely related amidepsines (A, C, D, E, etc.) that are often co-produced. kitasato-u.ac.jpnih.gov

Classification within the Depside and Polyketide Chemical Classes

From a chemical standpoint, this compound belongs to two important classes of natural products: depsides and polyketides. nih.govwikipedia.org

Depsides are molecules formed by the ester linkage of two or more hydroxybenzoic acid units. nih.gov Specifically, this compound is classified as a tridepside, meaning it is composed of three such acid moieties. frontiersin.org These are typically derived from orsellinic acid or its β-orsellinic acid variant. nih.gov The structure of this compound consists of a gyrophoric acid core, which is a known tridepside, linked to an amino acid. researchgate.netresearchgate.net

Polyketides are a diverse group of secondary metabolites synthesized by a series of condensation reactions of acetyl-CoA and malonyl-CoA or their derivatives. wikipedia.org The biosynthesis of the hydroxybenzoic acid units that make up the depside structure follows the polyketide pathway, catalyzed by enzymes known as polyketide synthases (PKSs). wikipedia.orgwikipedia.org Therefore, this compound is ultimately a product of this biosynthetic pathway, placing it within the broader class of polyketides. nih.govresearchgate.net

Overview of Initial Biological Activity Identification, focusing on Diacylglycerol Acyltransferase (DGAT) Inhibition

The primary biological activity that brought this compound and its congeners to the forefront of scientific research is their ability to inhibit diacylglycerol acyltransferase (DGAT). kitasato-u.ac.jpnih.govmedchemexpress.com DGAT is a crucial enzyme in the metabolic pathway for the synthesis of triacylglycerols (triglycerides). researchgate.netusbio.net The accumulation of triacylglycerols is associated with various metabolic disorders. kitasato-u.ac.jpusbio.net

The amidepsines were among the first identified inhibitors of DGAT, making them significant research tools. kitasato-u.ac.jp Initial studies demonstrated that this compound inhibits DGAT activity in enzyme assays using rat liver microsomes. nih.gov Furthermore, it was shown to specifically inhibit the formation of triacylglycerol in intact Raji cells, confirming its activity in a cellular context. nih.gov The inhibitory concentration (IC50) of this compound against DGAT in rat liver microsomes was determined to be 19.2 µM. kitasato-u.ac.jp

Historical Context of this compound Research, emphasizing Structural and Stereochemical Revisions

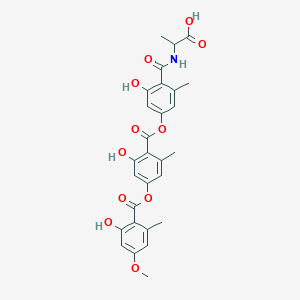

The initial structural elucidation of this compound was carried out using spectroscopic methods, primarily various NMR (Nuclear Magnetic Resonance) techniques. nih.gov The initial proposed structure was 2-hydroxy-4-[[2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl) oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide. nih.gov

However, subsequent research involving the total synthesis of the compound led to a crucial revision of its stereochemistry. nih.gov Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule, which is a critical aspect of its biological function. studyrocket.co.ukuou.ac.in The total synthesis of (-)-amidepsine B ultimately established its correct absolute configuration. nih.gov This revision was a significant milestone in the research of this compound, providing an accurate structural basis for understanding its interaction with the DGAT enzyme and for any future structure-activity relationship studies. researchgate.netamanote.com

Structure

3D Structure

Properties

Molecular Formula |

C28H27NO11 |

|---|---|

Molecular Weight |

553.5 g/mol |

IUPAC Name |

2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid |

InChI |

InChI=1S/C28H27NO11/c1-12-7-17(10-19(30)22(12)25(33)29-15(4)26(34)35)39-28(37)24-14(3)8-18(11-21(24)32)40-27(36)23-13(2)6-16(38-5)9-20(23)31/h6-11,15,30-32H,1-5H3,(H,29,33)(H,34,35) |

InChI Key |

MRXFLJQBLAIVOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C)C(=O)O)O)O)O)OC |

Synonyms |

2-hydroxy-4-((2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-alanine amide amidepsine B |

Origin of Product |

United States |

Chemical Synthesis and Advanced Stereochemical Investigations of Amidepsine B

Strategies for Total Chemical Synthesis of Amidepsine B and Related Analogues

The total synthesis of this compound, a potent inhibitor of diacylglycerol acyltransferase (DGAT), has been a subject of considerable research. nih.govkitasato-u.ac.jp The initial synthesis efforts were pivotal not only in confirming the planar structure of the natural product but also in ultimately revising its originally proposed stereochemistry. nih.govresearchgate.netresearchgate.net

A key strategy in the synthesis of this compound and its analogues involves the convergent assembly of two major fragments: a substituted aromatic carboxylic acid and a chiral amino acid derivative. The aromatic portion, a di-O-methylated everninic acid derivative, is typically prepared through a series of standard aromatic chemistry reactions. The synthesis of the chiral side chain, which contains a β-hydroxy-α-amino acid moiety, presents a greater stereochemical challenge.

Researchers have explored various approaches to construct the depsipeptide bond, which is an ester linkage between the carboxylic acid of one fragment and the hydroxyl group of another. One common method is the use of coupling reagents to facilitate the esterification between the aromatic acid and the hydroxyl group of the amino acid derivative.

Furthermore, the synthesis of related analogues of this compound has been pursued to explore structure-activity relationships. dntb.gov.uaresearchgate.net These efforts often involve modifying either the aromatic core or the amino acid side chain to understand the structural requirements for its biological activity. The development of efficient synthetic routes has been crucial for accessing these analogues for further study. nih.govbeilstein-journals.org

| Synthetic Strategy Component | Description | Key Challenges |

| Retrosynthetic Analysis | Disconnection at the depsipeptide bond and the amide bond. | Stereocontrol during the synthesis of the chiral side chain. |

| Aromatic Fragment Synthesis | Multi-step synthesis of the di-O-methylated everninic acid. | Protection and deprotection of functional groups. |

| Chiral Side-Chain Synthesis | Asymmetric synthesis of the β-hydroxy-α-amino acid derivative. | Establishing the correct absolute and relative stereochemistry. |

| Fragment Coupling | Esterification (depsipeptide bond formation) and amidation. | Mild reaction conditions to avoid racemization. |

| Analogue Synthesis | Variation of substituents on the aromatic ring and the amino acid. | Developing flexible synthetic routes to accommodate modifications. |

Methodologies Employed for Absolute Configuration Determination and Stereochemical Revision

The determination of the absolute configuration of natural products is a critical yet challenging aspect of structural elucidation. nih.govscielo.brnih.gov In the case of this compound, the initial stereochemical assignment was later proven to be incorrect, necessitating a thorough reinvestigation. nih.govresearchgate.netresearchgate.net The revision of this compound's stereochemistry highlights the importance of employing a combination of analytical and synthetic methods for unambiguous structural assignment. amanote.comamanote.comnih.gov

A variety of techniques are available to determine the absolute configuration of chiral molecules. frontiersin.orgresearchgate.net These can be broadly categorized into direct and indirect methods.

Direct Methods:

X-ray Crystallography: This is often considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.govspectroscopyasia.com

Chiroptical Spectroscopy: Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) measure the differential absorption of left and right circularly polarized light. frontiersin.orgspectroscopyasia.com By comparing the experimental spectra with those calculated for different possible stereoisomers using quantum chemical methods, the absolute configuration can be determined. nih.govmdpi.com

Indirect Methods:

Stereocontrolled Synthesis: The synthesis of a molecule with a known, controlled stereochemistry is a powerful method for confirming or revising the structure of a natural product. scielo.br By comparing the spectroscopic data (e.g., NMR, optical rotation) of the synthetic compound with that of the natural product, the absolute configuration can be established. nih.gov This was the definitive method used for the stereochemical revision of this compound. nih.govresearchgate.netresearchgate.net

Chiral Derivatizing Agents: The use of chiral derivatizing agents, such as in the Mosher's ester method, can be used to determine the absolute configuration of stereogenic centers bearing hydroxyl or amino groups by analyzing the NMR spectra of the resulting diastereomeric derivatives. researchgate.net

The stereochemical revision of this compound was ultimately achieved through its total synthesis, which unequivocally established the correct absolute configuration of its chiral centers. nih.govresearchgate.netresearchgate.net

Asymmetric Synthesis Approaches for this compound Scaffolds and Chiral Intermediates

The synthesis of the chiral components of this compound, particularly the β-hydroxy-α-amino acid moiety, requires sophisticated asymmetric synthesis strategies to control the stereochemistry. Asymmetric synthesis is a field of organic chemistry focused on the preferential synthesis of one enantiomer or diastereomer over others. chiralpedia.comnih.gov

Several key approaches are employed in the asymmetric synthesis of the chiral intermediates for this compound:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, as building blocks. ethz.ch These chiral starting materials are then chemically transformed into the desired target molecule, transferring their stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to a substrate to direct a stereoselective reaction. ethz.ch After the desired stereocenter has been created, the auxiliary is removed.

Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chiralpedia.commdpi.comthieme.de Chiral catalysts can be metal complexes with chiral ligands or purely organic molecules. snnu.edu.cn This method is often highly efficient and atom-economical.

For the synthesis of the this compound scaffold, these asymmetric strategies are crucial for establishing the correct stereochemistry of the amino acid component. The choice of method often depends on the specific synthetic route and the desired level of stereocontrol.

Optimization of Synthetic Routes for Scalability and Efficiency in Research Production

The transition from a laboratory-scale synthesis to a more scalable and efficient process is a critical step in making a compound like this compound more accessible for further research. parazapharma.comchemical.ai Optimization of synthetic routes focuses on improving yields, reducing the number of steps, minimizing waste, and using more cost-effective and safer reagents. nih.gov

Key aspects of optimizing the synthesis of this compound for research production include:

Route Scouting: Evaluating different synthetic pathways to identify the most efficient and robust one. This may involve exploring alternative starting materials, reagents, and reaction sequences.

Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading to maximize product yield and purity while minimizing side reactions.

Process Intensification: Techniques like flow chemistry can offer advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for continuous production.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or chromatography with optimized conditions, to obtain the final product in high purity. parazapharma.com

For depsipeptides like this compound, solid-phase synthesis can also be an efficient method for producing analogues, as it simplifies purification by allowing for the easy removal of excess reagents and byproducts. nih.gov

Development of Stereoselective Reactions in this compound Synthesis

The development of highly stereoselective reactions is fundamental to the successful synthesis of complex natural products like this compound, which contains multiple stereocenters. rsc.orginflibnet.ac.inmasterorganicchemistry.com A stereoselective reaction is one that favors the formation of one stereoisomer over others.

In the context of this compound synthesis, key stereoselective reactions include:

Asymmetric Reductions: The stereoselective reduction of a ketone to a secondary alcohol is a common strategy for establishing a chiral hydroxyl group. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Asymmetric Aldol (B89426) Reactions: The aldol reaction is a powerful carbon-carbon bond-forming reaction. Asymmetric versions of this reaction allow for the creation of two new stereocenters with high control over their relative and absolute stereochemistry.

Stereoselective Epoxidations: The Sharpless asymmetric epoxidation is a classic example of a highly enantioselective reaction that can be used to introduce chirality into a molecule.

Enantioselective Alkylation: The alkylation of enolates using chiral phase-transfer catalysts or chiral auxiliaries can be used to create stereogenic centers adjacent to a carbonyl group.

Biosynthetic Pathways and Genetic Basis of Amidepsine B Production

Identification of Producing Organisms and Strain Optimization Studies for Enhanced Metabolite Yields

Amidepsine B is a secondary metabolite produced by specific fungal species. Research has identified fungi of the genus Humicola as producers of amidepsines. Specifically, strains Humicola sp. FO-2942 and Humicola sp. FO-5962 are known to produce these gyropholic acid derivatives. researchgate.net The initial production yields of amidepsines by the wild-type Humicola sp. FO-2942 strain were found to be quite low, ranging from 0.1 to 0.6 mg/mL, which necessitated further studies to enhance production for detailed biological characterization. researchgate.net

Strain improvement and medium optimization are critical strategies for increasing the yield of desired metabolites. frontiersin.org The development of industrial producing strains is a key factor in making biotechnological processes more efficient. nih.gov Optimization can be achieved through conventional methods like random screening and selection or through modern recombinant DNA technology to specifically modify genes. nih.gov For many microorganisms, including fungi, optimizing fermentation conditions and the composition of the culture medium can significantly boost the production of secondary metabolites. frontiersin.org

In the case of this compound production by Humicola sp. FO-2942, a significant breakthrough was achieved by modifying the culture conditions. Researchers discovered that cultivating the strain under static conditions, as opposed to shaken cultures, led to a dramatic increase in the production of amidepsines A, B, and D, with yields increasing by 60- to 480-fold. researchgate.net This optimization not only increased the quantity of known amidepsines but also led to the isolation of six new congeners, highlighting how culture conditions can influence the metabolic output of a microorganism. researchgate.net

The table below summarizes the key producing organism for this compound and the results of the optimization study.

| Producing Organism | Initial Yield | Optimization Method | Enhanced Yield | Reference |

| Humicola sp. FO-2942 | 0.1–0.6 mg/mL | Static Culture Fermentation | 60- to 480-fold increase | researchgate.net |

Elucidation of Biosynthetic Precursors and Formation Pathways of this compound

The biosynthesis of natural products like this compound involves a series of enzyme-catalyzed reactions that convert simple primary metabolites into complex secondary metabolites. slideshare.netwikipedia.org this compound is a derivative of gyropholic acid, which is a tridepside, and also contains an alanine (B10760859) moiety. researchgate.net This structure suggests that its biosynthetic pathway draws from both polyketide and amino acid metabolism.

The core scaffold of this compound, gyropholic acid, is a polyketide. Polyketides are synthesized from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid biosynthesis. imperial.ac.ukanr.fr The aromatic rings of gyropholic acid are formed through the polyketide pathway, where a polyketide synthase (PKS) enzyme iteratively condenses these small carboxylic acid units to build a poly-β-keto chain, which is then cyclized and aromatized.

The formation of the depside bonds (ester linkages) between the orsellinic acid units that make up gyropholic acid is a key step. The final step in the formation of this compound is the attachment of an L-alanine molecule via an amide bond. Amino acids like alanine are primary metabolites synthesized through well-established pathways originating from intermediates of glycolysis and the TCA cycle. libretexts.org For instance, alanine is typically formed directly from pyruvate (B1213749) via a transamination reaction. libretexts.org

Polyketide Pathway : Synthesis of orsellinic acid units from acetyl-CoA and malonyl-CoA, catalyzed by a PKS.

Depside Bond Formation : Esterification of three orsellinic acid units to form the gyropholic acid core.

Amino Acid Pathway : Synthesis of L-alanine from pyruvate. libretexts.org

Final Assembly : Amidation reaction linking the gyropholic acid core to L-alanine, likely catalyzed by a nonribosomal peptide synthetase (NRPS) or a similar enzyme.

The table below outlines the primary precursors for the distinct moieties of this compound.

| This compound Moiety | Precursor(s) | Core Biosynthetic Pathway | Reference |

| Gyropholic Acid (Polyketide) | Acetyl-CoA, Malonyl-CoA | Polyketide Synthesis | imperial.ac.uk |

| Alanine (Amino Acid) | Pyruvate | Amino Acid Synthesis | libretexts.org |

Functional Characterization of Polyketide Synthase (PKS) Enzymes in Depside Biosynthesis

Polyketide synthases (PKSs) are a family of multi-domain enzymes responsible for the biosynthesis of polyketides, a diverse class of natural products. wikipedia.org These enzymes are central to the formation of the gyropholic acid backbone of this compound. PKSs are generally classified into three main types: Type I, Type II, and Type III. wikipedia.orgmdpi.com

Type I PKSs are large, modular mega-enzymes where multiple catalytic domains are covalently linked in a single polypeptide chain. wikipedia.org They are common in both fungi and bacteria. anr.fr Each module is responsible for one cycle of polyketide chain extension and may contain domains for ketoreduction (KR), dehydration (DH), and enoyl reduction (ER) to modify the β-keto group. nih.gov

Type II PKSs consist of a complex of discrete, monofunctional proteins that act iteratively. wikipedia.org They are primarily found in bacteria and are responsible for synthesizing many aromatic polyketides. nih.gov

Type III PKSs are the simplest form, existing as homodimeric enzymes that use free acyl-CoA substrates without the need for an acyl carrier protein (ACP). wikipedia.orgmdpi.com They are found in plants, bacteria, and fungi. mdpi.com

The biosynthesis of depsides like gyropholic acid is typically carried out by a Type I iterative PKS. In fungi, a single, large PKS enzyme often synthesizes the orsellinic acid units required. This PKS enzyme contains essential domains such as a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). wikipedia.org The AT domain selects the malonyl-CoA extender unit, the KS domain catalyzes the Claisen condensation for chain elongation, and the ACP domain holds the growing polyketide chain via a phosphopantetheine arm. wikipedia.org Following the formation of the poly-β-keto chain, a product template (PT) domain or a separate cyclase enzyme catalyzes the intramolecular cyclization and aromatization to form the orsellinic acid monomer. A thioesterase (TE) domain then releases the product from the enzyme. nih.govbeilstein-journals.org The assembly of the final tridepside structure of gyropholic acid involves subsequent esterification reactions, which may be catalyzed by other dedicated enzymes within the biosynthetic gene cluster.

| PKS Type | Structure | Key Characteristics | Role in Depside Biosynthesis | Reference |

| Type I | Large, modular multienzyme | Domains are part of a single polypeptide; can be iterative or modular. | Likely responsible for synthesizing the orsellinic acid monomers for gyropholic acid. | anr.frwikipedia.org |

| Type II | Dissociable multi-enzyme complex | Composed of separate, monofunctional proteins. | Less common in fungal depside biosynthesis compared to Type I. | wikipedia.org |

| Type III | Homodimeric enzyme | Smallest and simplest PKS; ACP-independent. | Not typically associated with complex depside biosynthesis. | wikipedia.orgmdpi.com |

Investigations into Biosynthetic Gene Clusters and Their Regulation

In fungi and bacteria, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into a contiguous unit on the chromosome known as a Biosynthetic Gene Cluster (BGC). wikipedia.orgmdpi.com This co-localization facilitates the coordinated regulation of all the genes required to produce the final compound. biorxiv.org A BGC for a compound like this compound would be expected to contain the gene for the core PKS enzyme, as well as genes for tailoring enzymes (e.g., esterases for depside bond formation), transporters, and regulatory proteins. nih.gov

The regulation of BGC expression is a complex process, often controlled by a combination of pathway-specific and global regulators. wur.nl

Pathway-Specific Regulators : Many BGCs contain one or more transcription factor genes located within the cluster itself. nih.gov These regulators, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) or LuxR families, directly control the activation or repression of the other genes in the cluster in response to specific signals. mdpi.comwur.nl

Global Regulators : These are proteins that respond to broader cellular and environmental cues, such as nutrient availability or stress, and can influence the expression of multiple BGCs across the genome. wur.nl In fungi, global regulators like LaeA are known to control the expression of many secondary metabolite clusters, often through chromatin remodeling. nih.gov

A significant challenge in natural product discovery is that many BGCs are "silent" or "cryptic," meaning they are not expressed, or are expressed at very low levels, under standard laboratory conditions. mdpi.comnih.gov This transcriptional silence is a major hurdle. Strategies to activate these silent clusters include overexpressing pathway-specific transcription factors or modifying global regulatory networks and chromatin structure. nih.govnih.gov The regulation of the this compound gene cluster likely involves such a hierarchical network, ensuring its production is timed appropriately for the organism's ecological needs.

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes in Research

Chemoenzymatic synthesis is a powerful strategy that combines the selectivity and efficiency of enzymatic reactions with the versatility of traditional organic chemistry. monash.edu This approach is increasingly used for the synthesis of complex natural products and their analogs. mdpi.com By harnessing enzymes from biosynthetic pathways, researchers can perform difficult chemical transformations, such as stereospecific oxidations or macrocyclizations, under mild conditions, often avoiding the need for protective groups. nih.govmonash.edu

For a molecule like this compound, a chemoenzymatic approach could involve several strategies. For instance, the core PKS and NRPS enzymes from the this compound biosynthetic pathway could be harnessed. nih.gov Researchers could synthesize precursor analogs in the lab and feed them to the purified enzymes or to engineered microbes expressing parts of the pathway. beilstein-journals.org

A key enzyme in such a strategy would be the thioesterase (TE) domain, which is typically responsible for releasing the final product from the PKS or NRPS assembly line, often through cyclization or hydrolysis. beilstein-journals.org TE domains can sometimes accept synthetically created substrates, allowing for the enzymatic formation of the final amide or ester bond in a biomimetic fashion. beilstein-journals.org This approach leverages the broad substrate tolerance of some biosynthetic enzymes to create novel derivatives that would be difficult to access through purely chemical or biological methods. beilstein-journals.org The integration of biocatalysis with chemical synthesis provides a flexible and efficient route to producing valuable molecules like this compound and exploring their structure-activity relationships. monash.edu

Molecular and Cellular Mechanism of Action Studies of Amidepsine B

Identification and Validation of Primary Molecular Targets: Diacylglycerol Acyltransferase (DGAT)

Amidepsine B has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a crucial enzyme in the biosynthesis of triacylglycerols (triglycerides). medchemexpress.commedchemexpress.com DGAT catalyzes the final and committed step in the main pathway of triglyceride synthesis, making it a significant target for therapeutic intervention in metabolic disorders. kitasato-u.ac.jp The excessive accumulation of triacylglycerols, produced by DGAT, can lead to conditions such as fatty liver, obesity, and hypertriglyceridemia, which are associated with more severe health issues like atherosclerosis and diabetes. kitasato-u.ac.jpusbio.net

This compound was discovered as part of a series of DGAT inhibitors produced by the fungus Humicola sp. FO-2942. nih.gov Initial studies using rat liver microsomes demonstrated the inhibitory effect of the amidepsine family of compounds on DGAT activity. nih.gov Further validation in cellular models, specifically in intact Raji cells, confirmed that amidepsines effectively inhibit triacylglycerol formation, indicating their ability to target DGAT within a living cell. kitasato-u.ac.jpnih.gov This specific inhibition of triacylglycerol synthesis underscores the role of DGAT as the primary molecular target of this compound. nih.gov

Detailed Inhibition Kinetics and Enzyme-Ligand Binding Interaction Analysis

The inhibitory activity of this compound against DGAT has been quantified through the determination of its half-maximal inhibitory concentration (IC50) value. In an enzyme assay system utilizing rat liver microsomes, this compound exhibited an IC50 value of 19.2 µM. kitasato-u.ac.jp In a cellular context, using Raji cells, the IC50 value for the inhibition of triacylglycerol formation was found to be 3.35 µM. kitasato-u.ac.jp

Studies on the broader family of DGAT inhibitors suggest that their molecular structure allows for specific interactions with the active site of the enzyme. scbt.com This interaction can alter the binding of the enzyme's natural substrates, diacylglycerol and fatty acyl-CoA, thereby impeding the synthesis of triacylglycerols. scbt.comnih.gov The inhibition kinetics are often competitive, meaning the inhibitor vies with the substrate for access to the enzyme's active site. scbt.com While specific kinetic data for this compound is not detailed in the provided results, the general mechanism for related inhibitors involves this competitive binding. The structure of this compound, which includes a gyropholic acid moiety and an alanine (B10760859) amide, is crucial for its inhibitory function. researchgate.netnih.gov

Differential Inhibitory Activity Against DGAT Isozymes (DGAT1 vs. DGAT2)

In mammals, two distinct isozymes of DGAT have been identified: DGAT1 and DGAT2. apexbt.com While they both catalyze the same reaction, they are encoded by different genes and share no sequence homology. nih.govapexbt.com Research has shown that various DGAT inhibitors can exhibit selectivity for one isozyme over the other.

To investigate the selectivity of this compound, assay systems were developed using microsomal fractions from Saccharomyces cerevisiae engineered to express either human DGAT1 or DGAT2. researchgate.net Studies using these systems revealed that this compound, along with other amidepsines, inhibits both DGAT1 and DGAT2. researchgate.net This lack of strong selectivity for a single isozyme is a key characteristic of its inhibitory profile. For instance, a related compound, Amidepsine J, was found to inhibit both human DGAT1 and DGAT2 with an identical IC50 value of 40 µM. researchgate.net This contrasts with other inhibitors like roselipins, which demonstrate DGAT2-selective inhibition. researchgate.net

| Compound | Target | IC50 (µM) | Assay System |

|---|---|---|---|

| This compound | DGAT | 19.2 | Rat Liver Microsomes |

| This compound | Triacylglycerol Formation | 3.35 | Raji Cells |

| Amidepsine J | Human DGAT1 | 40 | Recombinant S. cerevisiae Microsomes |

| Amidepsine J | Human DGAT2 | 40 | Recombinant S. cerevisiae Microsomes |

Investigations into Cellular Pathways Modulated by DGAT Inhibition in Model Systems

The inhibition of DGAT by this compound directly impacts cellular pathways involved in lipid metabolism. DGAT is a key enzyme in the endoplasmic reticulum, where it catalyzes the final step of triacylglycerol synthesis. nih.gov By inhibiting this enzyme, this compound effectively reduces the flow of diacylglycerol and fatty acyl-CoA towards the formation of stored triglycerides. scbt.com

In model systems, the inhibition of DGAT leads to a decrease in the synthesis and accumulation of triacylglycerols. nih.gov This modulation of lipid synthesis can have broader effects on cellular energy homeostasis and the formation of lipid droplets, which are cellular organelles for storing neutral lipids. scbt.com The specific inhibition of triacylglycerol formation by amidepsines has been demonstrated in intact Raji cells, providing direct evidence of their impact on cellular lipid metabolic pathways. kitasato-u.ac.jpnih.gov The ability of DGAT inhibitors to alter these pathways makes them valuable tools for studying the role of triglyceride synthesis in various cellular processes and disease models. scbt.com

Analysis of Downstream Biological Consequences of this compound Activity in Preclinical Models (e.g., lipid metabolism regulation)

The inhibition of DGAT by compounds like this compound has significant downstream biological consequences, particularly in the regulation of lipid metabolism. In preclinical animal models, the inhibition of DGAT has been shown to be a promising strategy for managing conditions associated with abnormal lipid accumulation. For example, deleting the gene for DGAT or inhibiting its activity can prevent diet-induced obesity and enhance insulin (B600854) sensitivity in animal models.

Structure Activity Relationship Sar and Structural Modification Studies of Amidepsine B

Design and Synthesis of Amidepsine B Analogs for Systematic SAR Analysis

The core structure of this compound, a tridepside, consists of three hydroxybenzoic acid units linked by ester bonds, with an amino acid moiety attached to one of the terminal benzoic acid residues. The total synthesis of this compound has been a significant achievement, enabling the production of various analogs for SAR studies. researchmap.jpnih.govresearchgate.net The design of these analogs often involves altering the three main components of the molecule: the central depside core, the terminal acyl chain, and the amino acid residue.

Researchers have synthesized a variety of this compound analogs by modifying these key structural features. For instance, analogs have been created with different amino acids in place of the natural alanine (B10760859), and with variations in the length and branching of the N-acyl chain. nih.govslideshare.net These synthetic efforts provide a platform for a systematic analysis of how specific structural changes impact the compound's biological activity. nih.gov

Correlation of Specific Structural Features with DGAT Inhibitory Potency

Specifically, the 11-OH group has been identified as important for potent DGAT inhibition. mdpi.com Comparison of the inhibitory activities of different amidepsines shows that variations in the amino acid moiety and the methylation pattern of the phenolic hydroxyl groups significantly affect their potency against DGAT. kitasato-u.ac.jp For example, Amidepsine A, with a 2,4-dimethoxy-6-methylbenzoyl group, shows different inhibitory concentrations compared to this compound, which has a 2-hydroxy-4-methoxy-6-methylbenzoyl group. nih.govkitasato-u.ac.jp

The following table summarizes the IC50 values of different Amidepsine compounds against rat liver microsomes and Raji cells, highlighting the impact of structural variations on DGAT inhibitory activity. kitasato-u.ac.jp

| Compound | IC50 (μM) - Rat Liver Microsomes | IC50 (μM) - Raji Cells |

| Amidepsine A | 10.2 | 15.5 |

| This compound | 19.2 | 3.35 |

| Amidepsine C | 51.6 | 17.2 |

| Amidepsine D | 17.5 | 2.82 |

| Amidepsine E | 124 | NT |

| NT: Not Tested |

Impact of Targeted Moiety Modifications on Biological Activity (e.g., glycosylation, amino acid modifications)

Targeted modifications of specific moieties within the this compound structure have provided further insights into its SAR.

Amino Acid Modifications: The nature of the amino acid residue conjugated to the depside core significantly influences biological activity. frontiersin.org Replacing the natural L-alanine with other amino acids, both natural and unnatural, can alter the compound's potency and selectivity. frontiersin.org For instance, substituting alanine with valine, as seen in Amidepsine C, results in a noticeable change in DGAT inhibitory activity. nih.govkitasato-u.ac.jp The properties of the amino acid side chain, such as hydrophobicity, charge, and size, can affect the molecule's interaction with the target enzyme. frontiersin.org

Glycosylation: The introduction of a sugar moiety, or glycosylation, to the Amidepsine structure has been shown to have a profound impact on its biological activity. nih.govdntb.gov.uarapidnovor.comfrontiersin.org Studies on related tridepsides have demonstrated that glycosylation can significantly reduce or even abolish DGAT inhibitory potential. mdpi.com This suggests that the sugar group may sterically hinder the molecule from fitting into the enzyme's active site or alter its physicochemical properties, such as solubility and membrane permeability, in a way that is detrimental to its inhibitory function. nih.govfrontiersin.org

Influence of Stereochemistry on Structure-Activity Relationships

Stereochemistry plays a critical role in the biological activity of this compound and its analogs. nih.govslideshare.netnih.govijpsjournal.comnih.govmdpi.com The three-dimensional arrangement of atoms within the molecule is crucial for its interaction with the chiral environment of the enzyme's active site. nih.govnumberanalytics.com

The total synthesis of this compound was instrumental in revising its initially proposed stereostructure and determining the absolute configuration of the natural product. nih.gov SAR studies on analogs with different stereochemical configurations have shown that even minor changes in the spatial orientation of functional groups can lead to significant differences in inhibitory potency. nih.govnih.gov For many chiral drugs, one enantiomer is often significantly more active than its mirror image, and the same principle applies to this compound. nih.gov The specific stereoisomer of this compound that exhibits the highest DGAT inhibitory activity has a precisely defined three-dimensional structure that allows for optimal binding to the DGAT enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govdrugdesign.orgfrontiersin.orgmedcraveonline.com In the context of this compound, QSAR studies can be employed to predict the DGAT inhibitory potency of novel, unsynthesized analogs. nih.govmdpi.com

By analyzing a dataset of this compound analogs with known structures and activities, QSAR models can identify key physicochemical properties and structural descriptors that are correlated with inhibitory potency. researchgate.netmdpi.com These models can then be used to virtually screen large libraries of potential analogs, prioritizing those that are predicted to have the most favorable activity profiles for synthesis and experimental testing. nih.gov This approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates. frontiersin.orgbrin.go.id QSAR models for this compound analogs would typically incorporate descriptors related to the molecule's electronic properties, hydrophobicity, and steric features to build a predictive model of their DGAT inhibitory activity. nih.gov

Advanced Analytical Methodologies in Amidepsine B Research

Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

The initial isolation and purification of Amidepsine B from the fermentation broth of the fungus Humicola sp. FO-2942 involves a multi-step chromatographic process. This process is designed to separate this compound from a complex mixture of other metabolites, including other Amidepsine analogues. researchmap.jp

Isolation and Purification Workflow:

Solvent Extraction: The process begins with the extraction of the fermentation broth using an organic solvent to capture the desired compounds. researchmap.jp

Silica (B1680970) Gel Column Chromatography: The crude extract is then subjected to silica gel column chromatography. This is a form of normal-phase chromatography where compounds are separated based on their polarity. researchmap.jpresearchgate.net

ODS Column Chromatography: Further purification is achieved using Octadecyl-silylated (ODS) silica gel chromatography, a type of reversed-phase chromatography. In this step, separation is based on hydrophobicity. researchmap.jp

High-Performance Liquid Chromatography (HPLC): The final purification step employs HPLC, which offers high resolution and efficiency, to yield pure this compound. researchmap.jpnih.gov HPLC is also a primary tool for assessing the purity of both natural and synthetically derived this compound. nih.govnih.gov Purity is determined by analyzing the resulting chromatogram, where a single, sharp, and symmetrical peak indicates a pure compound. biorxiv.org

| Technique | Stationary Phase Type | Principle of Separation | Application in this compound Research | Reference |

|---|---|---|---|---|

| Solvent Extraction | N/A (Liquid-Liquid Partitioning) | Differential solubility | Initial recovery from fermentation broth | researchmap.jp |

| Silica Gel Column Chromatography | Normal Phase (Polar) | Adsorption/Polarity | Crude fractionation | researchmap.jpresearchgate.net |

| ODS Column Chromatography | Reversed-Phase (Non-polar) | Partitioning/Hydrophobicity | Intermediate purification | researchmap.jp |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | High-resolution partitioning | Final purification and purity assessment | nih.govresearchmap.jp |

| Thin-Layer Chromatography (TLC) | Normal Phase (Silica) | Adsorption/Polarity | Monitoring reaction progress and purity of synthetic intermediates | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS):

While HPLC is the predominant method for analyzing this compound, GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netnih.govmedchemexpress.com Due to its multiple polar functional groups (phenolic hydroxyls, carboxylic acid), this compound is not directly suitable for GC analysis. However, with a chemical derivatization step to increase volatility, GC-MS could be employed for its analysis. This is a common strategy for related phenolic compounds. researchgate.netnih.govnih.gov The derivatized analyte is separated on a GC column and subsequently identified by its mass spectrum. acs.org

Spectroscopic Methods for Structural Elucidation in Research (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, Infrared, Ultraviolet)

Spectroscopic techniques are indispensable for determining the molecular structure of this compound. Data from multiple spectroscopic methods are pieced together to confirm the connectivity of atoms and the nature of functional groups. nih.govresearchgate.netnd.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H and ¹³C NMR are used. The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling patterns in ¹H NMR reveal neighboring protons. researchgate.net The total synthesis of (-)-Amidepsine B confirmed the structure through comparison of its NMR data with that of the natural product. nih.gov

| Spectrum | Key Chemical Shifts (δ in ppm) | Reference |

|---|---|---|

| ¹H NMR (500 MHz) | 11.35 (1H, s), 11.23 (1H, s), 11.08 (1H, s), 9.68 (1H, s), 7.02 (1H, d, J=8.5 Hz), 6.79 (1H, d, J=2.0 Hz), 6.70 (1H, d, J=2.0 Hz), 6.51 (1H, d, J=2.0 Hz), 6.43 (1H, d, J=2.0 Hz), 4.60 (1H, m), 3.86 (3H, s), 2.65 (3H, s), 2.56 (3H, s), 2.12 (3H, s), 1.55 (3H, d, J=7.0 Hz) | nih.gov |

| ¹³C NMR (125 MHz) | 173.1, 171.1, 170.3, 166.3, 165.4, 163.6, 159.2, 158.0, 153.2, 142.0, 141.6, 139.9, 117.8, 115.1, 112.9, 111.4, 111.2, 108.9, 106.6, 105.7, 100.3, 55.7, 48.9, 24.1, 23.6, 18.5, 18.2 | nih.gov |

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. medchemexpress.comchemistryviews.org For synthetic (-)-Amidepsine B, HR-MS (FAB) provided a measured mass that was consistent with its chemical formula, C₂₈H₂₇NO₁₁, confirming its elemental composition. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy:

IR Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. nih.gov Key absorptions for this compound would include those for O-H (hydroxyls), N-H (amide), C=O (ester, carboxylic acid, amide), and aromatic C=C bonds.

UV Spectroscopy provides information about conjugated systems within the molecule. nih.gov The presence of multiple aromatic rings in this compound results in characteristic UV absorption maxima.

| Property/Technique | Observed Value/Data | Reference |

|---|---|---|

| Appearance | Colorless powder | nih.gov |

| Molecular Formula | C₂₈H₂₇NO₁₁ | nih.govwikipedia.org |

| HR-MS (FAB) [M+H]⁺ | Calcd: 554.1666, Found: 554.1659 | nih.gov |

| Optical Rotation [α]D²⁵ | -19.1 (c 0.55, CHCl₃) | nih.gov |

| UV λmax (MeOH) nm (log ε) | 272 (4.38), 311 (4.13) | nih.gov |

| IR (KBr) νmax cm⁻¹ | 3419, 2925, 1653, 1620, 1583, 1456, 1419, 1327, 1255, 1196, 1163, 1103, 843 | nih.gov |

Advanced Methods for Stereochemical Determination in Research Context (e.g., Electronic Circular Dichroism, X-ray Crystallography)

The determination of the three-dimensional arrangement of atoms (stereochemistry) is a critical analytical challenge. For this compound, this was conclusively established through total synthesis.

Synthetic Elucidation of Absolute Configuration: The initial structural assignment of this compound was revised following its total synthesis by Nagamitsu et al. nih.gov By synthesizing a specific enantiomer, (-)-Amidepsine B, and comparing its properties, particularly its optical rotation, with the natural product, the researchers were able to determine the true absolute configuration of the alanine (B10760859) moiety as (S). This classical chemical approach is a definitive method for stereochemical assignment, especially when coupled with the synthesis of a complex molecule. encyclopedia.pub

Electronic Circular Dichroism (ECD): ECD spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. mdpi.comsmoldyn.orgdp.techwikipedia.org While not explicitly reported for this compound, it is a powerful method for determining the absolute configuration of organic compounds, often by comparing experimental spectra with those predicted by quantum-mechanical calculations. dp.techanton-paar.com

X-ray Crystallography: This technique provides the unambiguous three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passed through a single crystal. nih.govresearchgate.netresearchgate.net To date, a crystal structure for this compound has not been reported in the literature. Obtaining a suitable single crystal for analysis can be a significant challenge. nih.gov If a crystal were obtained, X-ray diffraction would provide definitive proof of its stereochemistry and conformation in the solid state. dntb.gov.uamdpi.com

Derivatization Strategies for Enhanced Analytical Detection and Separation in Complex Matrices

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. capes.gov.br While no specific derivatization methods for this compound have been published, strategies used for similar phenolic compounds are applicable, particularly for analysis by GC-MS. biorxiv.orgnih.govnih.govacs.org

Silylation for GC-MS Analysis: this compound contains multiple active hydrogen atoms in its hydroxyl and carboxylic acid groups, which make it polar and non-volatile. Silylation is a common derivatization technique that replaces these active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group. capes.gov.br

Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). biorxiv.orgacs.org

Procedure: The dried analyte is heated with the silylating reagent in a suitable solvent (e.g., pyridine) to form the TMS derivative. biorxiv.org

Benefits: The resulting silylated this compound would be significantly more volatile and thermally stable, making it amenable to separation and detection by GC-MS. nih.gov This approach improves peak shape and sensitivity. researchgate.net

| Strategy | Reagent Example | Target Functional Groups | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|---|

| Silylation | BSTFA, MSTFA | -OH (Phenolic), -COOH (Carboxylic acid), -NH (Amide) | Increase volatility and thermal stability | GC-MS | biorxiv.orgnih.govacs.org |

| Alkylation (Esterification) | Diazomethane, Alkyl Halides | -COOH (Carboxylic acid) | Increase hydrophobicity, improve peak shape | GC-MS, HPLC | capes.gov.br |

| Acylation | Fluorinated Anhydrides (e.g., TFAA) | -OH (Phenolic), -NH (Amide) | Increase volatility, enhance detection (ECD) | GC-MS | capes.gov.br |

Development of Bioanalytical Assays for this compound and its Metabolites in Research Studies

To understand the pharmacokinetic profile and biological effects of this compound, robust bioanalytical assays are required. These assays are used to measure the concentration of the parent drug and its potential metabolites in biological matrices like plasma or tissue homogenates. nih.gov

Enzyme Inhibition Assays: The primary biological activity of this compound is the inhibition of diacylglycerol acyltransferase (DGAT). The initial discovery and characterization of this compound relied on an in vitro enzyme assay using rat liver microsomes as the source of DGAT. kitasato-u.ac.jpnih.gov

Principle: The assay measures the rate of triglyceride formation from radiolabeled substrates (e.g., [¹⁴C]oleoyl-CoA) in the presence and absence of the inhibitor. The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is then determined. researchgate.netresearchgate.net

Cell-Based Assays: The inhibitory effect was also confirmed in living cells (Raji cells) by measuring the inhibition of triacylglycerol synthesis, demonstrating the cell permeability and activity of the compound. kitasato-u.ac.jp

LC-MS/MS for Pharmacokinetic Studies: For quantitative analysis of this compound and its metabolites in biological fluids for pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govveedalifesciences.com Although a specific validated method for this compound has not been published, a method could be developed based on established principles for similar molecules (e.g., other depsides). nih.gov

A Hypothetical LC-MS/MS Method Development would include:

Sample Preparation: Extraction of the analytes from the biological matrix (e.g., plasma) is necessary to remove interfering substances like proteins. This is typically done by protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) would be used to separate this compound and its metabolites from other components in the extract. veedalifesciences.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity. Specific precursor-to-product ion transitions would be monitored for the parent drug, its metabolites, and an internal standard. nih.govveedalifesciences.com

Method Validation: The assay would be fully validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. veedalifesciences.com

Computational Chemistry and Modeling Approaches for Amidepsine B Research

Molecular Docking Studies for Ligand-Protein Interaction Prediction (e.g., DGAT binding)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in understanding the binding mode of Amidepsine B to its target, diacylglycerol acyltransferase (DGAT). kitasato-u.ac.jp Although specific docking studies for this compound are not extensively published, the methodology is widely applied to other DGAT inhibitors. researchgate.netcncb.ac.cn

The process involves generating a three-dimensional model of the DGAT enzyme and then computationally placing the this compound molecule into the active site. A scoring function is then used to estimate the binding affinity and rank different binding poses. nih.gov These studies can reveal key amino acid residues in the DGAT active site that interact with this compound, providing a structural basis for its inhibitory activity. The insights gained from molecular docking can guide the design of new this compound analogs with improved binding affinity and selectivity.

A hypothetical molecular docking study of this compound with DGAT could yield data such as that presented in the table below, highlighting the key interactions responsible for binding.

| This compound Moiety | Interacting Residue in DGAT | Type of Interaction | Estimated Distance (Å) |

| Carboxyl group | Arginine (Arg) | Hydrogen Bond | 2.8 |

| Hydroxyl group | Serine (Ser) | Hydrogen Bond | 3.1 |

| Phenyl ring | Phenylalanine (Phe) | Pi-Pi Stacking | 4.5 |

| Methyl group | Leucine (Leu) | Hydrophobic Interaction | 3.9 |

This table represents hypothetical data from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In the context of this compound research, QSAR can be employed to predict the DGAT inhibitory activity of a series of its analogs. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. jocpr.com

To develop a QSAR model, a dataset of this compound analogs with their corresponding experimentally determined DGAT inhibitory activities (e.g., IC50 values) is required. Various molecular descriptors, such as electronic, steric, and lipophilic properties, are calculated for each analog. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.comnih.gov

A well-validated QSAR model can be used to predict the activity of newly designed this compound analogs, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process. jocpr.comnih.gov

The general form of a QSAR equation is: Activity = f(descriptor1, descriptor2, ... descriptorN)

A simplified, hypothetical QSAR model for this compound analogs might look like: log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + constant

| Descriptor | Description | Hypothetical Contribution |

| logP | Lipophilicity | Positive (increased activity) |

| MW | Molecular Weight | Negative (decreased activity) |

| H-bond Donors | Number of Hydrogen Bond Donors | Positive (increased activity) |

This table and equation represent a simplified, hypothetical QSAR model.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to study its conformational flexibility and its dynamic interactions with the DGAT enzyme. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex of this compound and DGAT behaves in a simulated physiological environment. mdpi.comscielo.org.mx

MD simulations can reveal important information that is not accessible from static models, such as:

The stability of the this compound-DGAT complex over time.

The conformational changes in both the ligand and the protein upon binding.

The role of water molecules in mediating the interaction.

The calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores. mdpi.com

By analyzing the trajectory of the MD simulation, researchers can identify key residues that are crucial for maintaining the bound state and understand the energetic contributions of different types of interactions. nih.gov This information is invaluable for the rational design of new inhibitors with improved binding kinetics and residence time. acs.org

In Silico Screening and Virtual Library Generation for Novel Amidepsine Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. wuxibiology.com This approach can be used to discover novel analogs of this compound with potential DGAT inhibitory activity. Virtual screening can be performed using either ligand-based or structure-based methods. qima-lifesciences.com

Ligand-based virtual screening (LBVS) uses the structure of a known active compound, like this compound, to find other molecules with similar properties.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein (DGAT) to dock and score compounds from a virtual library. qima-lifesciences.com

Virtual libraries are large collections of chemical structures that can be generated computationally or obtained from commercial or public databases. bioascent.comchemdiv.com By screening these libraries against the DGAT target, a manageable number of promising candidates can be selected for experimental testing, significantly reducing the time and cost of drug discovery. wuxibiology.com

| Screening Method | Principle | Requirement | Outcome |

| Ligand-Based | Similarity to a known active ligand (this compound) | Structure of this compound | Structurally similar compounds with predicted activity |

| Structure-Based | Docking of compounds into the target's binding site | 3D structure of DGAT | Compounds with good predicted binding affinity |

Application of Quantum Chemical Calculations in Stereochemical Analysis and Reactivity Prediction

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure, geometry, and reactivity of molecules. nih.govmdpi.com In the context of this compound research, these calculations are particularly useful for:

Future Directions and Emerging Research Avenues in Amidepsine B Studies

Exploration of Unexplored Biological Activities and Novel Molecular Targets

The primary established biological activity of Amidepsine B is the potent inhibition of diacylglycerol acyltransferase (DGAT), an enzyme critical for the final step in triacylglycerol synthesis. nih.govkitasato-u.ac.jp This mechanism positions it as a significant research tool for studying metabolic disorders like obesity, fatty liver, and hypertriglyceridemia. kitasato-u.ac.jp However, this compound belongs to the tridepside class of fungal metabolites, a group of polyketides known for a wide array of biological effects. nih.govnih.govsemanticscholar.org Depsides, in general, have demonstrated valuable bioactive properties including anticancer, antiviral, anti-inflammatory, antibacterial, and antioxidant activities. nih.govsemanticscholar.org

Given the diverse bioactivities of its chemical relatives, future research should focus on screening this compound for a broader range of effects beyond DGAT inhibition. Investigating its potential as an anticancer agent against various cell lines, or as an antimicrobial compound, could unveil novel therapeutic possibilities. semanticscholar.org Such studies may reveal that this compound interacts with other molecular targets, leading to a deeper understanding of its biological functions and potentially expanding its application in biomedical research. The exploration of these unexamined activities is a crucial step toward fully realizing the scientific value of the this compound scaffold.

| Research Area | Potential Biological Activity for this compound | Example from Related Compounds |

| Oncology | Anticancer / Antiproliferative semanticscholar.org | Gyrophoric acid shows cytotoxicity against breast cancer cell lines. nih.gov |

| Immunology | Anti-inflammatory nih.gov | Various lichenochemicals exhibit anti-inflammatory properties. nih.gov |

| Infectious Disease | Antiviral, Antibacterial, Antifungal nih.govsemanticscholar.org | Fungal depsides are known to possess antimicrobial activities. semanticscholar.org |

| Neurology | Anti-Alzheimer's nih.gov | Gyrophoric acid has been studied for its potential anti-Alzheimer's effects. nih.gov |

Strategies for Sustainable and Scalable Production via Synthetic Biology or Biosynthetic Engineering

Currently, the acquisition of this compound relies on its isolation from the producing fungal strain, Humicola sp. kitasato-u.ac.jp This method faces significant challenges for large-scale production, including low yields and potential inconsistencies associated with fermentation processes. To overcome these limitations, synthetic biology and biosynthetic engineering offer a promising path toward sustainable and scalable production. nih.govopenaccessjournals.com

A key strategy involves identifying the complete biosynthetic gene cluster (BGC) responsible for this compound production in its native host. Modern genome mining tools can facilitate this discovery. mdpi.com Once identified, the BGC can be transferred into a well-characterized and easily manipulated chassis organism, such as Escherichia coli or Saccharomyces cerevisiae, for heterologous expression. openaccessjournals.combiorxiv.org This approach has been successfully used to produce other complex natural products. biorxiv.orgnih.gov Further optimization of production can be achieved through metabolic engineering of the host strain to increase the supply of necessary precursors, such as acetate (B1210297) and S-adenosylmethionine, which are foundational for polyketide synthesis. semanticscholar.orgopenaccessjournals.com These advanced engineering strategies could provide a reliable and cost-effective source of this compound for extensive research. cas.org

| Strategy | Description | Key Enabling Technologies |

| Genome Mining | Identification of the this compound biosynthetic gene cluster (BGC) in Humicola sp. | Bioinformatics tools (e.g., antiSMASH), genome sequencing. mdpi.com |

| Heterologous Expression | Transferring the identified BGC into an industrial host organism for production. biorxiv.org | DNA synthesis and assembly, microbial transformation (E. coli, S. cerevisiae). nih.gov |

| Metabolic Engineering | Modifying the host's metabolic pathways to enhance precursor supply and overall yield. stikesbcm.ac.id | CRISPR/Cas9 gene editing, systems biology modeling. openaccessjournals.com |

| Combinatorial Biosynthesis | Creating novel analogs by modifying the BGC or combining it with genes from other pathways. stikesbcm.ac.id | Gene editing, enzyme engineering. researchgate.net |

Development of Advanced Chemical Probes and Imaging Agents Based on the this compound Scaffold

The high specificity of this compound for diacylglycerol acyltransferase (DGAT) makes its chemical scaffold an ideal starting point for the development of advanced chemical probes and imaging agents. nih.govmedchemexpress.com Such tools are essential for visualizing and quantifying biological processes in real-time within living cells and organisms. nih.govnih.gov A molecular imaging probe typically consists of a targeting moiety, which in this case would be the this compound structure, and a signal-producing agent. nih.gov

Future research could focus on synthesizing this compound derivatives that are conjugated to various signaling molecules. For instance, attaching a fluorescent dye would create a probe for use in fluorescence microscopy, allowing for the visualization of DGAT localization and activity within subcellular compartments. mdpi.comrsc.org Alternatively, labeling the this compound scaffold with a positron-emitting isotope (e.g., ¹⁸F) would generate a tracer for Positron Emission Tomography (PET) imaging, enabling non-invasive, whole-body imaging of DGAT expression in preclinical models. nih.gov The development of such probes would provide powerful resources for studying the role of DGAT in metabolic diseases. duke.edu

| Probe Type | Signaling Moiety | Research Application |

| Fluorescent Probe | Fluorophore (e.g., Rhodamine, AIE-based dye) | Real-time imaging of DGAT in live cells; subcellular localization studies. mdpi.com |

| PET Imaging Agent | Positron-emitting isotope (e.g., ¹⁸F) | Non-invasive, quantitative imaging of DGAT expression in whole organisms. nih.gov |

| Hyperpolarized MRSI Probe | ¹⁵N-labeled molecular tag | Real-time, non-invasive visualization of metabolic activity and probe binding. duke.edu |

Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) to Elucidate Complex Biological Mechanisms

While this compound is known to inhibit DGAT, the full spectrum of its cellular effects remains largely uncharacterized. The integration of multiple "omics" datasets offers a powerful, systems-level approach to holistically understand the biological consequences of its activity. nih.govfrontlinegenomics.com By combining data from transcriptomics, proteomics, and metabolomics, researchers can move beyond a single target and map the complex interplay of molecules and pathways affected by this compound. rsc.orgmdpi.com

A proposed research strategy would involve treating cell cultures or animal models with this compound and subsequently performing a multi-omics analysis.

Transcriptomics (RNA-seq) would reveal changes in gene expression, identifying genes that are up- or down-regulated following DGAT inhibition.

Proteomics (Mass Spectrometry) would quantify changes in the abundance of thousands of proteins, providing insight into the functional cellular response. nih.gov

Metabolomics would measure fluctuations in cellular metabolites, offering a direct readout of the metabolic phenotype resulting from this compound treatment.

Integrating these data layers can help build comprehensive models of the compound's mechanism of action, uncover potential off-target effects, and identify novel biomarkers associated with its biological activity. rsc.orgresearchgate.net This approach is critical for bridging the gap from a single molecular interaction to a full understanding of its system-wide physiological impact.

Rational Design of Next-Generation this compound Analogs with Optimized Research Profiles

Building upon the known structure and activity of this compound, there is a significant opportunity to rationally design next-generation analogs with optimized properties for research applications. vdoc.pub The goal is to create new molecules with enhanced potency, improved selectivity, better metabolic stability, or altered pharmacokinetic properties. This process can be guided by computational modeling and a deep understanding of the structure-activity relationship (SAR).

One approach is to use the existing this compound structure as a template for chemical synthesis, creating a library of derivatives with targeted modifications. vdoc.pub For example, altering the alkyl chains or the degree of methylation on the phenolic rings could fine-tune the molecule's interaction with the DGAT active site. nih.gov Furthermore, chemoenzymatic and combinatorial biosynthesis approaches, where the biosynthetic pathway itself is engineered, can be used to produce "unnatural" natural products that are not accessible through traditional synthesis alone. stikesbcm.ac.idresearchgate.net These engineered analogs can then be screened to identify compounds with superior profiles, providing more precise and effective tools for studying lipid metabolism and related cellular processes.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Amidepsine B, and how can researchers ensure purity and structural fidelity?

Methodological Answer:

- Synthesis : Follow stepwise organic synthesis protocols with detailed reaction conditions (solvents, catalysts, temperature). For novel derivatives, optimize stoichiometry and purification techniques (e.g., column chromatography) .

- Characterization : Combine spectroscopic methods (NMR, IR, MS) and chromatographic analysis (HPLC). For new compounds, provide full spectral data and purity assessments (>95% by HPLC) .

- Replicability : Document all steps exhaustively in the main text or supplementary materials, including failure conditions to aid troubleshooting .

Q. How can researchers identify this compound’s preliminary biological activity while minimizing false positives?

Methodological Answer:

- Screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls (positive/negative controls, solvent-only groups) .

- Dose-Response : Test multiple concentrations (e.g., 0.1–100 µM) to establish IC50/EC50 values. Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

- Artifact Mitigation : Rule out assay interference (e.g., compound aggregation, fluorescence quenching) via counter-screens .

Q. What are the critical elements of experimental design when studying this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Variable Selection : Systematically vary substituents (e.g., alkyl chains, functional groups) while keeping the core structure intact .

- Data Normalization : Normalize biological activity data to reference compounds and account for batch effects .

- Statistical Power : Calculate sample sizes using pilot data and statistical software (e.g., G*Power) to ensure reproducibility .

Q. How should researchers approach a literature review to contextualize this compound’s potential mechanisms?

Methodological Answer:

- Scoping Reviews : Use frameworks like Arksey & O’Malley’s (2005) to map existing knowledge, including contradictory findings (e.g., conflicting activity reports) .

- Database Searches : Combine PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound" AND "apoptosis") .

- Critical Appraisal : Assess study quality (e.g., assay robustness, sample sizes) to prioritize high-confidence findings .

Advanced Research Questions

Q. What strategies are effective for optimizing this compound’s synthetic yield and scalability without compromising bioactivity?

Methodological Answer:

- Process Chemistry : Transition from batch to flow chemistry for improved heat/mass transfer. Monitor intermediates via real-time analytics (e.g., PAT) .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Scale-Up Validation : Compare bioactivity profiles of small- vs. large-scale batches using standardized assays .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies using random-effects models, adjusting for heterogeneity (e.g., assay protocols, cell lines) .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., ATCC cell lines, controlled passage numbers) .

- Contextual Factors : Investigate confounding variables (e.g., serum concentration in cell culture, solvent stability) .

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action (MoA) in complex biological systems?

Methodological Answer:

- Omics Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics to identify perturbed pathways .

- Chemical Probes : Develop photoaffinity or biotinylated derivatives for target identification via pull-down assays .

- In Silico Modeling : Use molecular docking (e.g., AutoDock) and MD simulations to predict binding modes and kinetics .

Q. How can researchers integrate multi-omics data to predict this compound’s off-target effects?

Methodological Answer:

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify secondary targets .

- Machine Learning : Train models on chemical descriptors (e.g., Morgan fingerprints) and bioactivity data to predict toxicity .

- Validation : Test top-predicted off-targets via in vitro binding assays .

Q. What methodologies ensure the replicability of this compound studies across laboratories?

Methodological Answer:

- Standardized Protocols : Publish detailed SOPs for synthesis, assays, and data analysis in supplementary materials .

- Inter-Lab Studies : Collaborate with independent labs to validate key findings, reporting inter-lab variability .

- Data Transparency : Share raw data (e.g., NMR spectra, dose-response curves) via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.